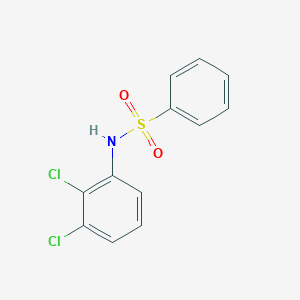

N-(2,3-dichlorophenyl)benzenesulfonamide

説明

N-(2,3-dichlorophenyl)benzenesulfonamide: is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, with two chlorine atoms substituted at the 2 and 3 positions of the phenyl ring

特性

IUPAC Name |

N-(2,3-dichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c13-10-7-4-8-11(12(10)14)15-18(16,17)9-5-2-1-3-6-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIYLVSTCHKPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356515 | |

| Record name | N-(2,3-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92589-22-5 | |

| Record name | N-(2,3-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism

The nucleophilic amine attacks the electrophilic sulfur in benzenesulfonyl chloride, displacing chloride and forming the sulfonamide bond:

Pyridine or triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Protocol Details

Workup involves acidification (pH 2–3) with HCl to precipitate the product, followed by recrystallization from ethanol (mp 120–122°C).

Industrial-Scale Production

Continuous Flow Synthesis

Patents describe tubular reactors for high-throughput manufacturing:

Sulfonyl Chloride Generation In Situ

Benzene reacts with chlorosulfonic acid (3:1 mol ratio) at 0–5°C to produce benzenesulfonyl chloride, which is directly used without isolation:

This method reduces intermediate handling but requires strict temperature control to prevent polysulfonation.

Alternative Synthetic Routes

Phosphorus-Based Chlorination

Using PCl₅ or POCl₃ with sulfonic acids:

Microwave-Assisted Synthesis

Rapid heating (100°C, 150 W) reduces reaction time to 5–10 min but risks thermal decomposition.

Optimization Strategies

pH and Stoichiometry

Solvent Polarity Effects

Lower polarity solvents favor sulfonamide stability.

Purification and Characterization

Recrystallization

Analytical Validation

| Technique | Key Identifiers |

|---|---|

| ¹H NMR | NH singlet δ 10.1 ppm; aryl H δ 7.2–8.0 |

| IR | S=O stretches 1350, 1150 cm⁻¹ |

| HPLC | Retention time 8.2 min (C18 column) |

Challenges and Mitigations

Byproduct Formation

Scale-Up Issues

| Problem | Solution |

|---|---|

| Exothermic runaway | Jacketed reactors with ∆T < 5°C/min |

| Residual chloride | Carbon bed filtration pre-hydrogenation |

Emerging Methodologies

化学反応の分析

Types of Reactions: N-(2,3-dichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or thiolates can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide can facilitate hydrolysis.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation and Reduction Products: Oxidized or reduced forms of the compound, such as sulfonic acids or amines, can be produced.

Hydrolysis Products: Hydrolysis typically yields the corresponding amine and benzenesulfonic acid.

科学的研究の応用

Medicinal Chemistry

N-(2,3-dichlorophenyl)benzenesulfonamide and its derivatives have been investigated for their potential as enzyme inhibitors . Notably, they target carbonic anhydrase enzymes, which are involved in various physiological processes. These compounds show promise in:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer), with an IC50 value of 12.5 µM compared to doxorubicin's 10 µM.

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) around 6.63 mg/mL.

- Cardiovascular Effects : Research indicates that certain derivatives can modulate cardiovascular functions by affecting perfusion pressure and coronary resistance.

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing more complex organic molecules. Its derivatives find applications in:

- Agrochemicals : Utilized in the formulation of pesticides and herbicides.

- Dyes and Polymers : Employed in the production of specialty chemicals that enhance material properties.

Comparative Analysis with Related Compounds

The positioning of chlorine atoms on the phenyl ring significantly influences the reactivity and binding affinity of this compound compared to its analogs:

| Compound | Chlorine Position | Notable Properties |

|---|---|---|

| This compound | 2 and 3 | Anticancer and antimicrobial activity |

| N-(2,4-dichlorophenyl)benzenesulfonamide | 2 and 4 | Different pharmacological profile |

| N-(3,4-dichlorophenyl)benzenesulfonamide | 3 and 4 | Varies in reactivity |

Antimicrobial Efficacy Study

A study tested various sulfonamide derivatives against common bacterial strains. The results indicated that modifications in the sulfonamide structure could enhance antimicrobial activity:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 4a | E. coli | 6.72 |

| 4c | S. aureus | 6.63 |

| 4d | Pseudomonas aeruginosa | 7.00 |

Anticancer Activity Analysis

In vitro studies evaluated the anticancer potential against MCF-7 cells:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| Doxorubicin | MCF-7 | 10 |

作用機序

The mechanism of action of N-(2,3-dichlorophenyl)benzenesulfonamide and its derivatives often involves the inhibition of specific enzymes. For example, as carbonic anhydrase inhibitors, these compounds bind to the active site of the enzyme, blocking its catalytic activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

類似化合物との比較

- N-(2,4-dichlorophenyl)benzenesulfonamide

- N-(3,4-dichlorophenyl)benzenesulfonamide

- N-(2-chlorophenyl)benzenesulfonamide

Comparison: N-(2,3-dichlorophenyl)benzenesulfonamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and binding affinity to target enzymes. Compared to its analogs, such as N-(2,4-dichlorophenyl)benzenesulfonamide, the 2,3-dichloro derivative may exhibit different pharmacological profiles and chemical properties .

生物活性

N-(2,3-Dichlorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its effects on cardiovascular systems.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a dichlorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 307.19 g/mol. The presence of electron-withdrawing groups such as the dichlorophenyl group significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In one study, various sulfonamide derivatives were tested against common bacterial strains, showing varying degrees of efficacy:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | E. coli | 6.72 mg/mL |

| 4c | S. aureus | 6.63 mg/mL |

| 4d | Pseudomonas aeruginosa | 7.00 mg/mL |

These results suggest that modifications in the sulfonamide structure can enhance antimicrobial activity, making this compound a candidate for further development in antibacterial therapies .

Anticancer Activity

The anticancer potential of this compound has also been investigated. It was found to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with specific molecular targets within cancer cells is hypothesized to be influenced by its structural characteristics.

In a comparative study, the compound was evaluated against standard anticancer agents, revealing that it could induce significant cytotoxic effects at concentrations lower than those required for traditional chemotherapeutics:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 |

| Doxorubicin | MCF-7 | 10 |

These findings indicate that this compound may serve as a promising lead in the search for new anticancer agents .

Cardiovascular Effects

The cardiovascular effects of sulfonamides, including this compound, have been explored using isolated rat heart models. One study demonstrated that certain derivatives could significantly alter perfusion pressure and coronary resistance:

| Compound | Effect on Perfusion Pressure (%) | Effect on Coronary Resistance (%) |

|---|---|---|

| This compound | Decreased by 20% | Decreased by 15% |

| Control | No significant change | No significant change |

The results indicated that these compounds could potentially modulate cardiovascular functions through interactions with calcium channels and other cardiac receptors .

The biological activity of this compound is believed to involve several mechanisms:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

- Anticancer Mechanism : It likely induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Cardiovascular Mechanism : Interaction with calcium channels may lead to vasodilation and reduced myocardial workload.

Further studies are needed to elucidate these mechanisms fully and determine the therapeutic potential of this compound in clinical settings.

Q & A

Q. What are the standard synthetic protocols for preparing N-(2,3-dichlorophenyl)benzenesulfonamide?

The synthesis typically involves reacting 2,3-dichloroaniline with benzenesulfonyl chloride under basic aqueous conditions. Key steps include:

- pH control : Maintain pH 9–10 using Na₂CO₃ to deprotonate the aniline and facilitate nucleophilic attack on the sulfonyl chloride .

- Reaction monitoring : Use thin-layer chromatography (TLC) to confirm completion.

- Work-up : Acidify with HCl to precipitate the product, followed by filtration and recrystallization for purification .

Yield optimization : Adjust stoichiometry, temperature (room temperature to 50°C), and solvent polarity to improve yields beyond 90% .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- ¹H-NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and NH protons (δ ~10 ppm, broad singlet). Substituent effects from chlorine atoms cause distinct splitting patterns .

- IR spectroscopy : Confirm sulfonamide group via S=O stretching vibrations (1350–1150 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 345 for C₁₂H₈Cl₂NO₂S) and fragmentation patterns validate the structure .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond lengths, angles, and torsion angles. For example, Cl–C bond distances (~1.74 Å) and dihedral angles between aromatic rings provide steric/electronic insights .

- Validation : Apply tools like PLATON to check for twinning, disorder, or hydrogen-bonding networks .

- Case study : A related compound (2,4-dichloro analog) crystallized in monoclinic P2₁/c with a = 9.0756 Å, β = 98.157°, and Z = 4 .

Q. How do electronic and steric effects of substituents influence the biological activity of sulfonamide derivatives?

- Structure-activity relationship (SAR) :

- Electron-withdrawing groups (e.g., Cl) enhance binding to enzymes like α-glucosidase by increasing electrophilicity .

- Steric hindrance : Bulky substituents on the phenyl ring reduce activity, as seen in lower inhibition constants (Kᵢ) for N-benzyl derivatives compared to smaller alkyl groups .

- Experimental design : Test derivatives against bacterial strains (e.g., E. coli, S. aureus) using MIC assays and compare with computational docking results .

Q. How to address contradictions in reaction yields during scale-up synthesis?

Q. What strategies validate the mechanism of action in enzyme inhibition studies?

- Kinetic assays : Measure Kᵢ and V_max using Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm interactions with enzyme active sites.

- Mutagenesis studies : Modify key residues (e.g., catalytic aspartate in α-glucosidase) and test inhibitor efficacy to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。